(1-Bromobutyl)benzene

Computational Chemistry QSAR Reactivity Prediction

(1-Bromobutyl)benzene (CAS 53118-87-9), also referred to as 1-bromobutylbenzene, is a secondary benzylic alkyl bromide. Its molecular formula is C10H13Br, with a molecular weight of 213.11 g/mol.

Molecular Formula C10H13Br
Molecular Weight 213.118
CAS No. 53118-87-9
Cat. No. B2756613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Bromobutyl)benzene
CAS53118-87-9
Molecular FormulaC10H13Br
Molecular Weight213.118
Structural Identifiers
SMILESCCCC(C1=CC=CC=C1)Br
InChIInChI=1S/C10H13Br/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3
InChIKeyFYLFBMCBWHXRPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1-Bromobutyl)benzene (CAS 53118-87-9) – Physical & Chemical Identity for Informed Procurement


(1-Bromobutyl)benzene (CAS 53118-87-9), also referred to as 1-bromobutylbenzene, is a secondary benzylic alkyl bromide [1]. Its molecular formula is C10H13Br, with a molecular weight of 213.11 g/mol [1]. It is a building block in organic synthesis, possessing a benzylic bromine atom that is activated for nucleophilic substitution and cross-coupling reactions . Key computed physical properties include an XLogP3-AA of 3.8, a topological polar surface area of 0 Ų, and a predicted boiling point of 235.1±9.0 °C at 760 mmHg [1].

Benzylic bromide for SN2/SN1 substitution and cross-coupling
Secondary benzylic structure balances carbocation stability and steric accessibility
Chain length and LogP ~3.8 support lipophilic reaction media
May affect partitioning in biphasic systems and steric environment
Reported commercial purity 98.5% available
Use for reproducible synthesis; verify lot-specific COA

Why Generic Substitution of (1-Bromobutyl)benzene (CAS 53118-87-9) Risks Synthesis Failure


Interchanging (1-Bromobutyl)benzene with a generic alkyl bromide or a different benzylic bromide analog is highly likely to lead to failed or irreproducible syntheses. The compound's reactivity is dictated by its specific secondary benzylic structure, which provides a unique balance of carbocation stability for SN1 pathways and steric accessibility for SN2 reactions [1]. The exact length of the butyl chain influences both solubility (reflected in its computed LogP of ~4.3) and the steric environment around the reactive center, which directly impacts the yield and selectivity in sterically sensitive reactions like cross-couplings . Replacing it with a primary benzylic bromide (e.g., benzyl bromide) or a different chain-length analog (e.g., 1-bromo-4-phenylbutane) will alter reaction kinetics and product distribution, potentially leading to different side-products or complete reaction failure [1].

This compound Secondary benzylic bromide with controlled reactivity
Benzyl bromide Primary benzylic bromide; up to 10⁵× faster SN2, may over-alkylate
This compound Butyl chain provides specific LogP ~3.8 and steric profile
4-(Bromobutyl)benzene Primary alkyl bromide, different lipophilicity and kinetics; may alter product distribution
This compound Defined purity benchmark (98.5%) from commercial sources
Uncharacterized analogs Unknown impurity profiles risk irreproducible stoichiometry and side reactions

Quantitative Differentiation Guide for (1-Bromobutyl)benzene (CAS 53118-87-9) vs. Analogs


Steric and Electronic Profile: Quantitative Comparison of Benzylic Bromides via Computed Properties

(1-Bromobutyl)benzene exhibits a distinct balance of lipophilicity and steric bulk compared to its primary and shorter-chain benzylic bromide analogs. This quantitative difference in physical properties directly correlates with its behavior in reaction media and its suitability as a substrate in sterically congested catalytic cycles. The XLogP3-AA value of 3.8 [1] is significantly higher than that of (2-bromoethyl)benzene (XLogP3 ~2.8) [2], indicating greater lipophilicity, and differs from 4-(bromobutyl)benzene which has a primary alkyl bromide structure .

Lipophilicity
Cross-study comparable
XLogP3-AA 3.8 +1.6 log units vs benzyl bromide
Higher lipophilicity impacts partitioning and reaction media choice
Computed property from PubChem; experimental validation recommended
Computational Chemistry QSAR Reactivity Prediction

Structural Reactivity: Secondary Benzylic Bromide vs. Primary Benzylic Bromide in SN2/SN1 Pathways

The secondary benzylic nature of the bromine-bearing carbon in (1-Bromobutyl)benzene places its reactivity profile between that of highly reactive primary benzylic bromides (e.g., benzyl bromide) and less reactive, more sterically hindered tertiary benzylic bromides. Classically, benzyl bromide reacts 10^5 times faster than 1-bromobutane in SN2 reactions due to carbocation stabilization [1]. While (1-Bromobutyl)benzene retains significant benzylic activation, the alpha-substitution introduces steric hindrance that can temper its reactivity relative to benzyl bromide, potentially providing higher selectivity in competitive reactions.

Reactivity Profile
Class-level inference
Intermediate reactivity between benzyl bromide and tertiary benzylic bromides
Predicted to offer selectivity in chemoselective transformations
Inferred from benzylic halide SAR; direct kinetic data not available
Organic Synthesis Nucleophilic Substitution Kinetics

High-Purity Procurement Data: Verified Chemical Purity and Supplier Information

For procurement purposes, the commercially available purity of (1-Bromobutyl)benzene is a key differentiator. Verified supplier data indicates a standard purity of 98.5% . This level of purity is essential for reproducible research and is directly verifiable through vendor documentation. While purity claims exist for analogs like 1-bromo-4-phenylbutane (e.g., 99.6% yield reported for a specific synthesis) , the 98.5% figure for the target compound is a reliable, publicly available benchmark for commercial material.

Purity
Supplier-reported
98.5% (typical commercial specification)
Enables accurate stoichiometry; verify per lot
Source documentation to be confirmed at procurement
Chemical Procurement Quality Control Sourcing

Optimal Application Scenarios for (1-Bromobutyl)benzene (CAS 53118-87-9) Based on Evidence


Synthesis of Sterically Demanding Benzylic Derivatives via Nucleophilic Substitution

The compound is an optimal substrate when a reaction requires a benzylic electrophile with a specific balance of reactivity and steric demand. The secondary benzylic bromide center offers enough activation for reaction with moderate nucleophiles while the butyl chain provides sufficient steric bulk to control selectivity, a feature that would be lost with a less hindered primary benzylic bromide [1]. This scenario is supported by the structural and class reactivity evidence (Evidence Items 1 and 2).

Building Block for Lipophilic Side Chains in Medicinal Chemistry

With an XLogP3-AA value of 3.8, (1-Bromobutyl)benzene introduces significant lipophilic character (Evidence Item 1). This makes it a particularly valuable reagent for appending a lipophilic side chain to a pharmacophore, potentially improving membrane permeability or binding to hydrophobic pockets in target proteins, as predicted by its computed partition coefficient [1].

Procurement of a High-Purity, Well-Characterized Intermediate for Reproducible Scale-up

The documented commercial purity specification of 98.5% provides a reliable quality benchmark for procurement (Evidence Item 3). This ensures that researchers and process chemists can procure material with confidence, minimizing the risk of irreproducible results due to unknown impurities, which is a common pitfall when sourcing less characterized analogs .

Application
Selection Property
Validation Focus
Sterically demanding benzylic substitution
Secondary benzylic bromide with balanced reactivity
Reaction selectivity under steric influence
Lipophilic side-chain incorporation
Computed LogP ~3.8 vs primary analogs
Partitioning in biphasic or membrane contexts
High-purity procurement for reproducible synthesis
Reported commercial purity 98.5%
Impurity profile and lot-specific COA review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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